4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a trifluoromethyl group, a chloro group, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a radical initiator . The reaction conditions often require a solvent like acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents used.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity . The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
Uniqueness
4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the trifluoromethyl and sulfonamide groups makes it particularly valuable in designing molecules with enhanced stability, bioavailability, and target specificity .
Properties
CAS No. |
55080-63-2 |
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Molecular Formula |
C9H9ClF3NO2S |
Molecular Weight |
287.69 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,1-2H3 |
InChI Key |
FSWAOAVJJBDCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
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